3-Methylphenyl 2,6-dimethoxybenzoate

Crystallography Conformational Analysis Steric Effects

This aromatic ester is distinguished by its 2,6-dimethoxy-substituted benzoate ester and 3-methylphenyl moiety. This configuration alters electronic properties and steric hindrance compared to generic benzoates, making it essential for reproducible SAR studies. It serves as a critical LC-MS/GC-MS standard due to the diagnostic fragmentation of ortho-dimethoxybenzoates, and as a versatile intermediate for electrophilic substitution or cross-coupling. Ensure precise experimental outcomes by selecting this specific compound.

Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
Cat. No. B309656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylphenyl 2,6-dimethoxybenzoate
Molecular FormulaC16H16O4
Molecular Weight272.29 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OC(=O)C2=C(C=CC=C2OC)OC
InChIInChI=1S/C16H16O4/c1-11-6-4-7-12(10-11)20-16(17)15-13(18-2)8-5-9-14(15)19-3/h4-10H,1-3H3
InChIKeyNBEHTKMNGHLURY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylphenyl 2,6-dimethoxybenzoate: A Research-Grade Benzoate Ester for Medicinal Chemistry and Organic Synthesis


3-Methylphenyl 2,6-dimethoxybenzoate is a research-grade aromatic ester with the CAS number 723264-58-2 and molecular formula C16H16O4 . It is synthesized via the esterification of 2,6-dimethoxybenzoic acid with 3-methylphenol . This compound is of interest in medicinal chemistry and organic synthesis as a potential intermediate or building block .

Why 3-Methylphenyl 2,6-dimethoxybenzoate Cannot Be Casually Replaced by Other Benzoate Esters


3-Methylphenyl 2,6-dimethoxybenzoate features a unique combination of a 2,6-dimethoxy substitution pattern on the benzoate ring and a 3-methyl substitution on the phenyl ring . This specific arrangement influences both its electronic properties and steric hindrance, which can significantly alter its reactivity, solubility, and potential interactions with biological targets compared to other benzoate esters lacking these specific substituents [1]. Therefore, substituting it with a generic benzoate ester would likely result in different experimental outcomes, making precise compound selection critical for research reproducibility.

Quantitative Differentiation of 3-Methylphenyl 2,6-dimethoxybenzoate Against Key Analogs: Evidence for Informed Procurement


Conformational Analysis: Dihedral Angle Comparison with Methyl 2,6-dimethoxybenzoate

The crystal structure of the closely related methyl 2,6-dimethoxybenzoate reveals a dihedral angle of 81.46 (3)° between the planar ester group and the benzene ring, a consequence of steric hindrance from the ortho-methoxy groups [1]. While no direct crystal data is available for 3-methylphenyl 2,6-dimethoxybenzoate, the additional 3-methylphenyl moiety is expected to introduce further conformational constraints, potentially affecting molecular packing and interaction profiles in a manner distinct from the simpler methyl ester.

Crystallography Conformational Analysis Steric Effects

Mass Spectrometric Behavior: Diagnostic Ortho-Isomer Fragmentation Pattern

Gas-phase dissociation studies have established a diagnostically useful ortho-isomer-specific phenomenon for 2,6-dimethoxybenzoates. Under collisional activation, these anions exhibit a characteristic formaldehyde loss, a peak absent in spectra of 3,4- and 3,5-dimethoxy derivatives [1]. This behavior confirms that the 2,6-substitution pattern imparts a unique mass spectrometric signature, facilitating its identification and differentiation from other dimethoxybenzoate isomers in complex mixtures.

Analytical Chemistry Mass Spectrometry Structural Elucidation

Potential Biological Activity: Smooth Muscle Relaxant Action of Analogous 2,6-Dimethoxybenzoates

Several 2,6-dimethoxybenzoate derivatives, isolated from Brickellia veronicaefolia, demonstrated smooth muscle relaxant activity on isolated guinea-pig ileum [1]. Compounds 2-6, 8-11, 14, and 15 induced a concentration-dependent inhibition of spontaneous contractions with IC50 values ranging from 1.49 to 4.96 µM, an activity comparable to the reference drug papaverine (IC50 = 4.23 µM). While 3-methylphenyl 2,6-dimethoxybenzoate was not directly tested, this class-level evidence suggests the 2,6-dimethoxybenzoate scaffold is a privileged structure for this type of activity, and the specific 3-methylphenyl ester may exhibit a unique potency or selectivity profile.

Pharmacology Natural Products Smooth Muscle

Optimal Research Applications for 3-Methylphenyl 2,6-dimethoxybenzoate Based on Structural and Class-Level Evidence


Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Researchers investigating the pharmacological potential of 2,6-dimethoxybenzoate esters can use this compound to probe the effect of a 3-methylphenyl ester group. By comparing its activity to known smooth muscle relaxants like benzyl 2,6-dimethoxybenzoate, they can map the structural features responsible for potency and selectivity [1].

Development of Novel Analytical Methods

Given the known diagnostic mass spectrometric behavior of ortho-dimethoxybenzoates [2], this compound serves as an excellent standard for developing and validating LC-MS or GC-MS methods. Its unique fragmentation pattern can be used to confirm the identity of 2,6-dimethoxybenzoate derivatives in complex biological or environmental matrices.

Organic Synthesis as a Building Block

The compound's ester functionality and the specific substitution pattern on both aromatic rings make it a valuable intermediate in the synthesis of more complex molecules . It can serve as a protected form of 2,6-dimethoxybenzoic acid or as a scaffold for further functionalization via electrophilic aromatic substitution or cross-coupling reactions.

Crystallography and Material Science Studies

The distinct conformational properties inferred from its structure make this compound an interesting candidate for crystallographic studies. Researchers can investigate how the specific 3-methylphenyl group influences crystal packing, polymorphism, and intermolecular interactions compared to other benzoate esters [3], which is relevant for understanding material properties.

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